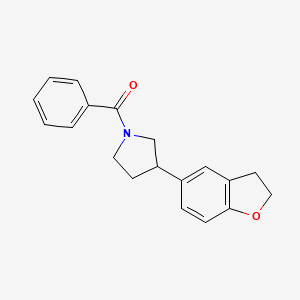
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .科学的研究の応用
Synthesis and Therapeutic Potential
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine and its derivatives have been extensively studied for their synthesis methodologies and potential therapeutic effects. For example, the compound has been investigated for its role in the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which demonstrated significant anti-inflammatory and analgesic activities in preclinical models. These compounds were evaluated based on their potency in mouse phenylquinone writhing assays and their minimal gastrointestinal erosion liability in rats upon chronic administration. Extensive quantitative structure-activity relationship (QSAR) studies revealed that the analgesic and anti-inflammatory potencies of these compounds could be satisfactorily correlated with the steric and hydrogen-bonding properties of the benzoyl substituents, suggesting a potential pathway for the development of new therapeutic agents (Muchowski et al., 1985).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine derivatives have been utilized in the synthesis of novel compounds with interesting physical properties. For instance, research has been conducted on the synthesis of [1]benzofuro[3,2-c]pyridine derivatives, which have shown promise in the preparation of metal complexes with high thermal stability. Such studies contribute to our understanding of molecular design and the development of materials with specialized applications, such as in catalysis or as advanced polymer materials (Mojumdar et al., 2009).
Antimicrobial Activity
The exploration of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine derivatives for antimicrobial applications has also been a significant area of research. Compounds synthesized from this chemical scaffold have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. This line of research holds potential for the discovery of new antimicrobial agents that could address the growing concern of antibiotic resistance in pathogenic microorganisms (Elgemeie et al., 2017).
将来の方向性
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
特性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJLKDANRNAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
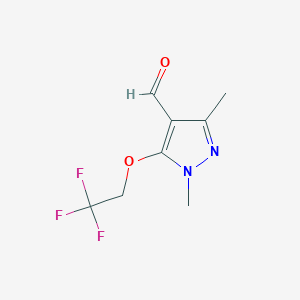
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
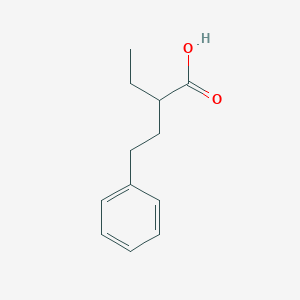
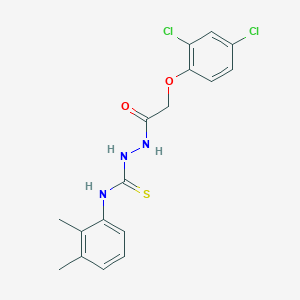
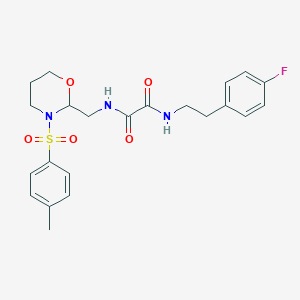
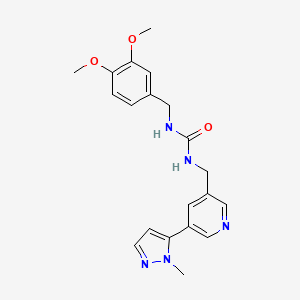
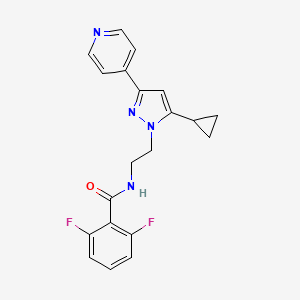
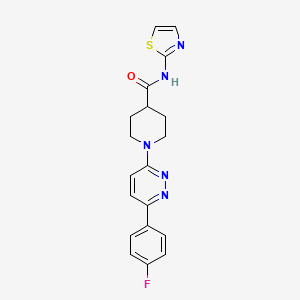
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
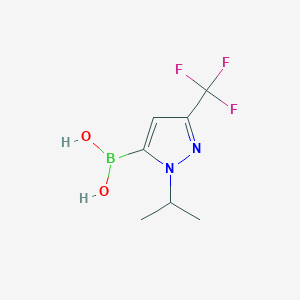
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)
![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)